molecular formula C6H13O5P B12656482 Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide CAS No. 72304-93-9

Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide

Cat. No.: B12656482
CAS No.: 72304-93-9
M. Wt: 196.14 g/mol
InChI Key: LDJCFVZYDHCLPE-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide is a complex organic compound that features a phosphinecarboxylic acid moiety with a butoxyhydroxy group, a methyl ester, and an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of phosphinecarboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester. This is followed by the introduction of the butoxyhydroxy group through a substitution reaction. The final step involves the oxidation of the phosphine group to form the oxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be further oxidized to form higher oxidation states.

    Reduction: The oxide group can be reduced back to the phosphine state under specific conditions.

    Substitution: The butoxyhydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinecarboxylic acid, ethoxyhydroxy-, methyl ester, oxide
  • Phosphinecarboxylic acid, butoxyhydroxy-, ethyl ester, oxide
  • Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, sulfide

Uniqueness

Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

72304-93-9

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

IUPAC Name

butoxy(methoxycarbonyl)phosphinic acid

InChI

InChI=1S/C6H13O5P/c1-3-4-5-11-12(8,9)6(7)10-2/h3-5H2,1-2H3,(H,8,9)

InChI Key

LDJCFVZYDHCLPE-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(=O)OC)O

Origin of Product

United States

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